molecular formula C21H20N2O4 B288648 2-(4-methylphenyl)-1,3-dioxo-N-(oxolan-2-ylmethyl)isoindole-5-carboxamide

2-(4-methylphenyl)-1,3-dioxo-N-(oxolan-2-ylmethyl)isoindole-5-carboxamide

Cat. No.: B288648
M. Wt: 364.4 g/mol
InChI Key: CKEAYPHNZDMDHB-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-1,3-dioxo-N-(oxolan-2-ylmethyl)isoindole-5-carboxamide is a complex organic compound with a unique structure that includes a 4-methylphenyl group, a dioxoisoindoline core, and a tetrahydro-2-furanylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-1,3-dioxo-N-(oxolan-2-ylmethyl)isoindole-5-carboxamide typically involves multiple steps, starting with the preparation of the isoindoline core. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-1,3-dioxo-N-(oxolan-2-ylmethyl)isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

2-(4-methylphenyl)-1,3-dioxo-N-(oxolan-2-ylmethyl)isoindole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-1,3-dioxo-N-(oxolan-2-ylmethyl)isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. This could include binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindoline derivatives and compounds with similar functional groups, such as:

Uniqueness

What sets 2-(4-methylphenyl)-1,3-dioxo-N-(oxolan-2-ylmethyl)isoindole-5-carboxamide apart is its unique combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

2-(4-methylphenyl)-1,3-dioxo-N-(oxolan-2-ylmethyl)isoindole-5-carboxamide

InChI

InChI=1S/C21H20N2O4/c1-13-4-7-15(8-5-13)23-20(25)17-9-6-14(11-18(17)21(23)26)19(24)22-12-16-3-2-10-27-16/h4-9,11,16H,2-3,10,12H2,1H3,(H,22,24)

InChI Key

CKEAYPHNZDMDHB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCC4CCCO4

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCC4CCCO4

Origin of Product

United States

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